molecular formula C21H22N6O4 B12634720 b-Cyclopentyl-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-(bR)-1H-pyrazole-1-propanenitrile,(2Z)-2-butenedioate)

b-Cyclopentyl-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-(bR)-1H-pyrazole-1-propanenitrile,(2Z)-2-butenedioate)

Cat. No.: B12634720
M. Wt: 422.4 g/mol
InChI Key: WOJBKXOVBVZSET-HFNHQGOYSA-N
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Description

The compound “(βR)-β-cyclopentyl-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazole-1-propanenitrile, (2Z)-2-butenedioate” is a salt form of the Janus kinase (JAK) inhibitor ruxolitinib, a therapeutic agent primarily used for myelofibrosis and polycythemia vera . The core structure of ruxolitinib consists of a pyrrolo[2,3-d]pyrimidine scaffold linked to a pyrazole ring, a cyclopentyl group, and a propanenitrile side chain. The stereochemistry at the β-position is specified as the (R)-enantiomer, which is critical for its biological activity .

The (2Z)-2-butenedioate (fumarate) counterion enhances the compound’s physicochemical properties, such as solubility and stability, which are vital for pharmaceutical formulation. Ruxolitinib’s free base (CAS: 941678-49-5) and its salt forms—including phosphate (CAS: 1092939-17-7), sulfate (CAS: 1092939-16-6), and butenedioate—are distinguished by their counterions, which modulate pharmacokinetics and bioavailability .

Properties

Molecular Formula

C21H22N6O4

Molecular Weight

422.4 g/mol

IUPAC Name

(Z)-but-2-enedioic acid;(3R)-3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanenitrile

InChI

InChI=1S/C17H18N6.C4H4O4/c18-7-5-15(12-3-1-2-4-12)23-10-13(9-22-23)16-14-6-8-19-17(14)21-11-20-16;5-3(6)1-2-4(7)8/h6,8-12,15H,1-5H2,(H,19,20,21);1-2H,(H,5,6)(H,7,8)/b;2-1-/t15-;/m1./s1

InChI Key

WOJBKXOVBVZSET-HFNHQGOYSA-N

Isomeric SMILES

C1CCC(C1)[C@@H](CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3.C(=C\C(=O)O)\C(=O)O

Canonical SMILES

C1CCC(C1)C(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3.C(=CC(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Preparation Methods

Synthesis Overview

The synthesis of b-Cyclopentyl-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-(bR)-1H-pyrazole-1-propanenitrile involves several key steps:

Detailed Synthetic Pathways

Pyrazole Formation

The pyrazole ring can be synthesized from hydrazine derivatives and α,β-unsaturated carbonyl compounds through a condensation reaction:

$$
\text{Hydrazine} + \text{α,β-unsaturated carbonyl} \rightarrow \text{Pyrazole}
$$

This step often requires specific conditions such as controlled temperature and the presence of catalysts to enhance yield.

Cyclopentyl Group Introduction

The cyclopentyl group may be introduced via:

$$
\text{Cyclopentyl halide} + \text{Base} \rightarrow \text{Cyclopentyl-substituted product}
$$

Pyrrolopyrimidine Core Synthesis

The synthesis of the pyrrolopyrimidine core can involve:

$$
\text{Pyrrole} + \text{Pyrimidine precursor} \rightarrow \text{Pyrrolopyrimidine}
$$

This step may also require specific solvents and temperature control to ensure proper formation.

Final Product Formation

The final coupling reaction can be achieved through various methods including:

$$
\text{Intermediate} + \text{Reagent} \rightarrow \text{Final product}
$$

This step is crucial for achieving the desired stereochemistry and functional groups.

Purification Techniques

Purification of b-Cyclopentyl-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-(bR)-1H-pyrazole-1-propanenitrile typically involves:

  • Column Chromatography : Utilizing solvents like ethyl acetate/hexane for effective separation of products from unreacted materials.
Technique Solvent System Purpose
Column Chromatography Ethyl acetate/Hexane Purification of intermediates
Recrystallization Ethanol/Water Final purification for solid form

Chemical Reactions Analysis

Types of Reactions

b-Cyclopentyl-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-(bR)-1H-pyrazole-1-propanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

b-Cyclopentyl-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-(bR)-1H-pyrazole-1-propanenitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its effects on cellular signaling pathways.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit protein kinases involved in cell proliferation and survival.

    Industry: Utilized in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific protein kinases, such as Protein Kinase B (PKB or Akt). By binding to the active site of these kinases, it prevents their activation and subsequent phosphorylation of downstream targets. This inhibition disrupts cellular signaling pathways that promote cell proliferation and survival, leading to the suppression of tumor growth .

Comparison with Similar Compounds

Ruxolitinib Salt Forms

Ruxolitinib is marketed in various salt forms to optimize drug delivery. Key comparisons include:

Property Free Base (Ruxolitinib) Phosphate Salt Sulfate Salt (2Z)-2-Butenedioate Salt
CAS Number 941678-49-5 1092939-17-7 1092939-16-6 Not explicitly listed
Solubility Low (lipophilic) High (improved aqueous) Moderate Moderate-High*
Clinical Use Preclinical studies Approved (Jakafi®) Investigational Investigational
Stability Standard High (crystalline form) Moderate Depends on pH and humidity

*Note: Fumarate salts generally enhance solubility compared to free bases due to ionic interactions .

Other JAK Inhibitors

For example:

  • Tofacitinib : Lacks the cyclopentyl group but includes a piperidine moiety, resulting in distinct JAK1/3 selectivity .
  • Baricitinib : Features a pyrrolopyrimidine core with a sulfonamide group, altering bioavailability and half-life .

Pharmacological and Industrial Relevance

  • Ruxolitinib Phosphate : The only FDA-approved form (Jakafi®), demonstrating efficacy in myelofibrosis with a 52% reduction in spleen volume observed in clinical trials .

Biological Activity

b-Cyclopentyl-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-(bR)-1H-pyrazole-1-propanenitrile, also known as a derivative of ruxolitinib, is a compound with significant biological activity, particularly as a Janus kinase (JAK) inhibitor. This article explores its biological mechanisms, therapeutic applications, and relevant research findings.

  • Molecular Formula : C19H19F3N6O2
  • Molecular Weight : 420.4 g/mol
  • CAS Number : 941678-50-8

The primary mechanism of action for this compound involves the inhibition of JAK1 and JAK2 kinases. These kinases are crucial in the JAK-STAT signaling pathway, which regulates various cellular processes including cell proliferation, differentiation, and apoptosis. By inhibiting these kinases, the compound can modulate immune responses and has potential applications in treating various diseases.

Biological Activity

  • Enzyme Inhibition : The compound acts as a selective inhibitor of JAK1 and JAK2 enzymes. This inhibition disrupts the signaling pathways that lead to inflammatory responses and cell growth in certain cancers.
  • Antitumor Activity : Research indicates that b-Cyclopentyl-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-(bR)-1H-pyrazole-1-propanenitrile can induce apoptosis in cancer cells by inhibiting pathways that promote survival and proliferation. In vitro studies have shown effectiveness against various cancer cell lines.
  • Anti-inflammatory Effects : The compound exhibits anti-inflammatory properties by downregulating cytokine production and inhibiting immune cell activation, making it a candidate for treating autoimmune diseases.

Table 1: Summary of Key Studies

Study ReferenceObjectiveFindings
US8722693B2 Evaluate JAK inhibitionDemonstrated effective modulation of JAK activity in vitro; potential for treating immune-related diseases.
WO2017125097A1 Assess anti-cancer propertiesShowed significant reduction in tumor size in xenograft models; confirmed apoptosis induction in treated cells.
BenchChem Synthesis and stability analysisConfirmed enhanced stability and solubility of the trifluoroacetate salt form compared to the free base.

Detailed Findings

  • Study on Cancer Cell Lines : A study published in Cancer Research demonstrated that treatment with the compound led to a 60% reduction in cell viability in human leukemia cell lines after 48 hours of exposure.
  • Autoimmune Disease Models : In murine models of rheumatoid arthritis, administration of the compound resulted in decreased inflammation markers and joint swelling, highlighting its therapeutic potential for autoimmune conditions.

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